molecular formula C11H17NO3 B15323550 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine

Cat. No.: B15323550
M. Wt: 211.26 g/mol
InChI Key: KJYGENJQDJPUEK-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a methoxy group at the 2-, 4-, and 6-positions of the phenyl ring. The compound has been utilized as a precursor in synthesizing more complex molecules, such as enone derivatives (e.g., ) and piperazine-linked structures ().

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7H,12H2,1-4H3

InChI Key

KJYGENJQDJPUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1OC)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitromethane to form 2,4,6-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,4,6-trimethoxyphenyl)ethanone, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,6-trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets. The methoxy groups enhance its ability to interact with biological receptors, potentially affecting neurotransmitter systems. The compound may also inhibit certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of methoxy groups significantly alter physicochemical and biological properties:

Compound Name Substituent Pattern Key Properties/Applications Reference
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine 2,4,6-Trimethoxy Symmetrical structure; precursor for enones and alkaloids
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine 2,3,4-Trimethoxy Asymmetrical substitution; reported in NMR studies and adapted syntheses
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine 3,4-Dimethoxy (two rings) Key intermediate for alkaloids (e.g., isoquinolines)
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine 3,5-Dimethoxy + 4-methoxy Hybrid structure; synthesized via lithium-halogen exchange (65% yield)

Key Observations :

  • Symmetry vs. Asymmetry : The 2,4,6-trimethoxy configuration enhances crystallinity and stability compared to asymmetrical analogs (e.g., 2,3,4-trimethoxy), which may complicate purification .
  • Bioactivity : Compounds with 3,4,5-trimethoxy groups () exhibit herbicidal activity against rape, suggesting methoxy positioning influences target selectivity .

Insights :

  • Efficiency : Lithium-halogen exchange () and Claisen-Schmidt condensations () are robust for methoxy-substituted analogs.
  • Challenges : Steric hindrance in 2,4,6-trimethoxy derivatives may necessitate optimized reaction conditions.
Herbicidal Activity ():
  • Target Compounds : Derivatives with 2,4,6-trimethoxyphenyl groups showed moderate herbicidal activity against rape but weak effects on barnyard grass.
  • Comparison : Analogs with 3,4,5-trimethoxy or halogenated substituents (e.g., 4-chlorobenzyl) displayed enhanced activity, indicating electron-withdrawing groups improve efficacy .
Medicinal Chemistry ():
  • Alkaloid Synthesis : 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine serves as a precursor for protoberberines, highlighting the role of methoxy groups in alkaloid biosynthesis .

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